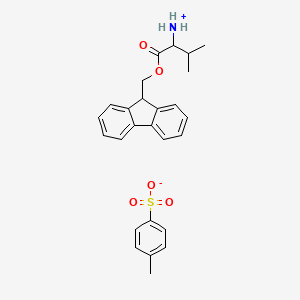![molecular formula C14H26O2 B14129233 10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne CAS No. 88785-36-8](/img/structure/B14129233.png)
10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne is an organic compound with a unique structure that combines an alkyne group with an ether linkage. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne typically involves the reaction of a terminal alkyne with an appropriate ether derivative. One common method is the alkylation of a terminal alkyne with 2-methoxypropan-2-yl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by nucleophilic substitution with the ether derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Strong nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new ether derivatives or amines.
科学的研究の応用
10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne involves its interaction with molecular targets through its alkyne and ether functional groups. The alkyne group can participate in cycloaddition reactions, while the ether linkage can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways and molecular targets, making the compound useful in different applications.
類似化合物との比較
Similar Compounds
- 1-[(2-Methoxypropan-2-yl)oxy]dec-1-yne
- 2-[(2-Methoxypropan-2-yl)oxy]dec-1-yne
Uniqueness
10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne is unique due to its specific positioning of the alkyne and ether groups, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
特性
CAS番号 |
88785-36-8 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC名 |
10-(2-methoxypropan-2-yloxy)dec-1-yne |
InChI |
InChI=1S/C14H26O2/c1-5-6-7-8-9-10-11-12-13-16-14(2,3)15-4/h1H,6-13H2,2-4H3 |
InChIキー |
UCECIBIOOVPMKF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(OC)OCCCCCCCCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


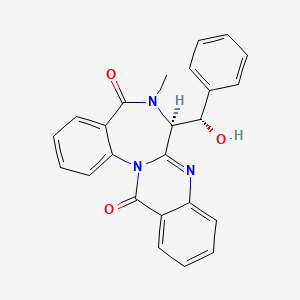
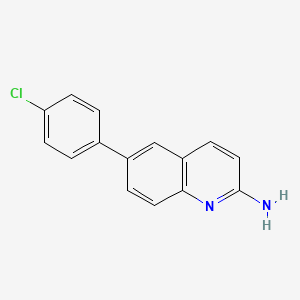
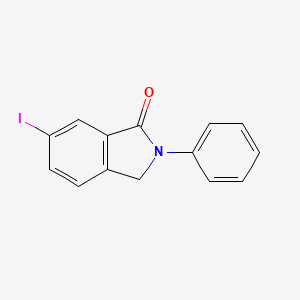
![9-(2,5-dihydroxyphenyl)-2-[2-(4-ethoxyphenyl)ethyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B14129167.png)
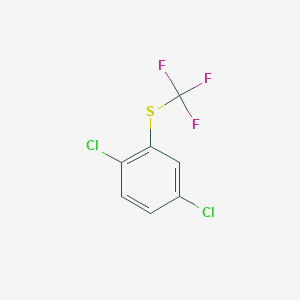
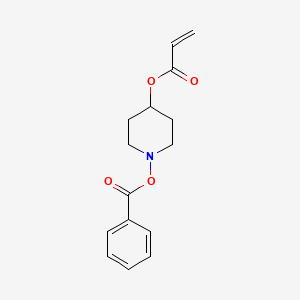
![N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B14129185.png)
![N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14129186.png)
![Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B14129194.png)
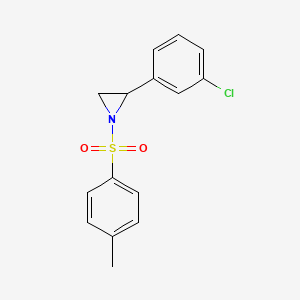
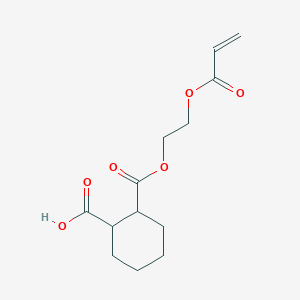
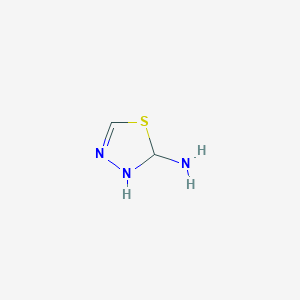
![Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate](/img/structure/B14129234.png)
